molecular formula C9H18Fe B11747385 1,2,3,4-Tetramethylcyclopentane iron

1,2,3,4-Tetramethylcyclopentane iron

Cat. No.: B11747385
M. Wt: 182.08 g/mol
InChI Key: KBBLXYVYGGDABS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylcyclopentane iron is a chemical compound that consists of a cyclopentane ring substituted with four methyl groups and coordinated to an iron atom

Preparation Methods

The synthesis of 1,2,3,4-Tetramethylcyclopentane iron typically involves the reaction of 1,2,3,4-Tetramethylcyclopentane with an iron precursor under specific conditions. One common method involves the use of iron pentacarbonyl as the iron source. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction mixture is heated to facilitate the coordination of the iron atom to the cyclopentane ring, resulting in the formation of this compound.

Chemical Reactions Analysis

1,2,3,4-Tetramethylcyclopentane iron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the iron center.

    Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4-Tetramethylcyclopentane iron has several scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.

    Biology: It is studied for its potential role in biological systems, particularly in the context of iron metabolism and enzyme activity.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethylcyclopentane iron involves the coordination of the iron atom to the cyclopentane ring, which stabilizes the compound and allows it to participate in various chemical reactions. The iron center can undergo redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1,2,3,4-Tetramethylcyclopentane iron can be compared with other similar compounds, such as:

    1,1,2,2-Tetramethylcyclopentane iron: This compound has a different substitution pattern on the cyclopentane ring, leading to different chemical properties and reactivity.

    1,1,3,4-Tetramethylcyclopentane iron: Another isomer with a unique substitution pattern, resulting in distinct chemical behavior.

    1,2,3,4-Tetramethylcyclopentane cobalt: A similar compound with cobalt instead of iron, which exhibits different catalytic and chemical properties.

Properties

Molecular Formula

C9H18Fe

Molecular Weight

182.08 g/mol

IUPAC Name

iron;1,2,3,4-tetramethylcyclopentane

InChI

InChI=1S/C9H18.Fe/c1-6-5-7(2)9(4)8(6)3;/h6-9H,5H2,1-4H3;

InChI Key

KBBLXYVYGGDABS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)C.[Fe]

Origin of Product

United States

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